

Mass spectrometry (MS) fragmentation patterns of 3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde

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Compound of Interest

Compound Name:	3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
CAS No.:	329222-80-2
Cat. No.:	B2537459

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Technical Comparison Guide: MS Fragmentation of 3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde

Executive Summary & Compound Profile

Target Molecule: **3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde** Molecular Formula:

Exact Mass: 276.055 (for

) Key Structural Features:

- Benzaldehyde Core: Substituted at positions 1 (CHO), 3 (Ether side chain), and 4 (Methoxy).
- Benzyl Ether Linkage: The weak point for fragmentation.

- Chlorine Isotope Pattern: Distinctive 3:1 ratio ().

Primary Application: Structural verification of synthetic intermediates and differentiation from regioisomers (e.g., 4-chlorophenoxy analogs) and starting materials (e.g., 3-chlorophenol).

Fragmentation Mechanism & Diagnostic Ions

The mass spectrum of this compound is dominated by the cleavage of the labile benzyl ether bond. The fragmentation follows a specific logic driven by the stability of the resulting benzyl cation.^[1]

Primary Fragmentation Pathway

- Molecular Ion ():
 - m/z 276 & 278: The parent ion is observable but often of moderate intensity due to the fragile ether linkage. It displays the characteristic 3:1 intensity ratio of a monochlorinated compound.
 - Diagnostic Value: Confirms the intact C15 skeleton and presence of chlorine.
- Base Peak: Benzyl Cleavage (-Cleavage):
 - m/z 149: The bond between the benzylic carbon and the ether oxygen cleaves heterolytically. The positive charge remains on the benzylic carbon, stabilized by the aromatic ring and the electron-donating methoxy group at the para position (relative to the aldehyde) or ortho (relative to the methylene).
 - Fragment Structure: 3-Formyl-4-methoxybenzyl cation ().

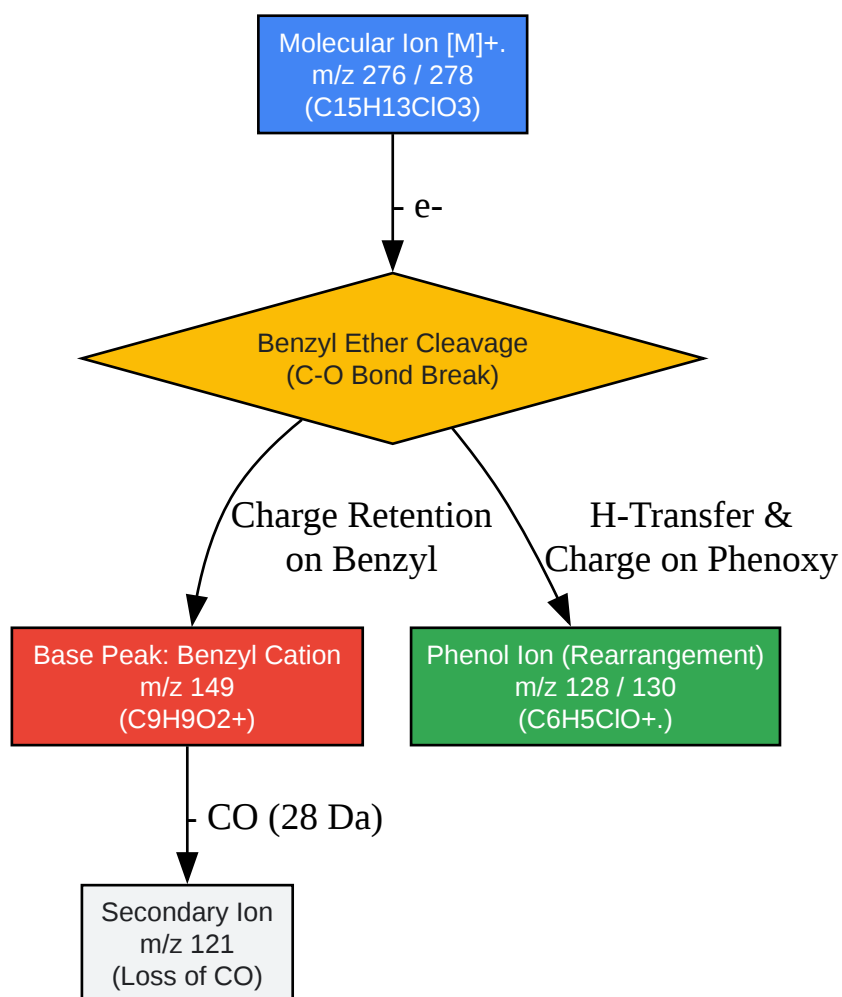
- Critical Note: This ion (m/z 149) has the same nominal mass as the ubiquitous phthalate background ion (). In High-Resolution MS (HRMS), they are distinguishable (149.060 vs. 149.023). In Low-Res, the presence of the m/z 276 parent is required to confirm it is not just background noise.
- Secondary Fragment: Phenoxy Radical/Ion:
 - m/z 128 & 130: If the charge is retained on the phenoxy side (often accompanied by hydrogen rearrangement to form the phenol radical cation), a peak corresponding to 3-chlorophenol appears.
 - Diagnostic Value: Confirms the identity of the side chain (3-chlorophenoxy group).

Secondary Pathways

- m/z 121: Loss of CO (28 Da) from the m/z 149 cation.[2]
- m/z 275: Loss of H radical from the aldehyde group (common in benzaldehydes,).

Visualization: Fragmentation Pathway

The following diagram illustrates the cleavage mechanics leading to the primary diagnostic ions.



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Caption: Primary EI-MS fragmentation pathways showing the generation of the benzyl cation (m/z 149) and the chlorophenol radical cation (m/z 128).

Comparative Analysis: Target vs. Alternatives

Distinguishing the target from its isomers and precursors is critical in process chemistry.

Feature	Target Molecule	Isomer: 4-Chlorophenoxy Analog	Precursor: Alcohol
Structure	3-(3-Cl-phenoxy)methyl...	3-(4-Cl-phenoxy)methyl... ^[3]	3-(Hydroxymethyl)-4-methoxy...
Parent Ion ()	m/z 276 (3:1 Cl ratio)	m/z 276 (3:1 Cl ratio)	m/z 166 (No Cl)
Base Peak	m/z 149	m/z 149	m/z 149 (Loss of OH)
Diagnostic Fragment	m/z 128 (3-Chlorophenol)	m/z 128 (4-Chlorophenol)	m/z 135 (Loss of OMe)
Differentiation Strategy	Requires Retention Time (GC)	Requires Retention Time (GC)	Distinct MW (Easily resolved)

Key Insight: MS alone cannot reliably distinguish the 3-chlorophenoxy isomer from the 4-chlorophenoxy isomer because both yield the identical m/z 149 base peak and m/z 128 chlorophenol fragment. Chromatographic separation (GC or LC) is required, where the para-isomer (4-Cl) typically elutes slightly later than the meta-isomer (3-Cl) on non-polar columns.

Experimental Protocol: GC-MS Characterization

To replicate these results for QC or identification, follow this standard operating procedure.

Sample Preparation

- Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols (MeOH/EtOH) to prevent transesterification/acetal formation in the injector.
- Concentration: ~100 ppm is sufficient for full-scan mode.

Instrument Parameters (Agilent/Shimadzu Typical)

- Inlet: Split mode (20:1), Temperature

- Column: HP-5ms or DB-5 (30m x 0.25mm, 0.25 μ m film).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Oven Program:
 - Hold at

for 1 min.
 - Ramp

to

.
 - Hold at

for 5 min.
- MS Source: Electron Ionization (EI) at 70 eV.[4][5]
- Scan Range: m/z 40 – 400.
- Solvent Delay: 3.0 min (to skip solvent peak).

Data Interpretation Steps

- Check M⁺: Look for the cluster at m/z 276/278. If absent, check for thermal degradation (ether cleavage in the inlet).
- Verify CI Pattern: Ensure the M⁺ and m/z 128 peaks show the characteristic isotope pattern.
- Filter Phthalates: If m/z 149 is present without m/z 276, it is likely plasticizer contamination. Confirm the presence of the molecular ion.[6][7]

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